1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol
Description
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is a naphthol derivative featuring a substituted phenyl ring with amino (-NH₂) and bromo (-Br) groups at the 2- and 3-positions, respectively, along with a methoxy (-OCH₃) substituent at the 6-position of the naphthalene system. The amino and bromo groups confer reactivity for further functionalization, while the methoxy group enhances solubility and influences electronic properties .
Properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(2-amino-3-bromophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO2/c1-21-11-6-7-12-10(9-11)5-8-15(20)16(12)13-3-2-4-14(18)17(13)19/h2-9,20H,19H2,1H3 |
InChI Key |
PFSAKUSRMVMVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C(=CC=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-naphthol, followed by the introduction of the amino group through a substitution reaction. The methoxy group can be introduced via methylation of the hydroxyl group on the naphthalene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine or nitro groups, converting them to less oxidized forms.
Substitution: The amino and bromine groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol serves as a precursor for developing novel pharmaceuticals. Its structural components allow for modifications that can enhance biological activity and target specificity.
Potential Therapeutic Effects
Research indicates that compounds with similar structures exhibit significant antimicrobial and antitumor properties. The amino group in this compound is particularly relevant as it may facilitate interactions with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Studies have shown that derivatives of naphthalene can inhibit the growth of bacteria and fungi, suggesting potential use in treating infections.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Synthetic Methodologies
The synthesis of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step reactions. These processes are crucial for producing the compound in sufficient quantities for research purposes.
Common Synthetic Routes
- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to create diverse derivatives.
- Reduction Reactions : The amino group can be modified through reduction techniques to alter its reactivity.
- Functional Group Modifications : The methoxy group can be substituted or modified to enhance solubility or biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol and its derivatives:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains. |
| Study 2 | Antitumor Activity | Showed cytotoxic effects on several cancer cell lines, with IC50 values indicating potency. |
| Study 3 | Mechanistic Insights | Investigated interaction profiles with specific receptors, suggesting pathways influencing cell proliferation. |
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Methoxy groups improve solubility in polar solvents, as seen in 6-methoxynaphthalen-2-ol, a common pharmaceutical intermediate .
Crystal Packing and Hydrogen Bonding: The compound 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol exhibits a distorted conformation stabilized by intramolecular O–H···N hydrogen bonds and intermolecular N–H···O interactions, forming [100] chains in the crystal lattice . This contrasts with simpler naphthols like 6-methoxynaphthalen-2-ol, which lack such complex packing due to fewer functional groups .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., for β-enaminone derivatives ) highlights modern methods for naphthol functionalization, though traditional coupling (e.g., CuCl/NaOMe in ) remains prevalent for binaphthyl systems.
Biological Activity
1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with an amino group and a bromophenyl moiety, which contribute to its biological activity. Its molecular formula is C15H14BrN1O2, indicating the presence of halogen and nitrogen functionalities that are often associated with enhanced biological activity.
Anticancer Activity
Research indicates that 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Cytotoxicity Studies :
- In vitro studies have demonstrated that the compound shows potent cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.7 |
| A549 | 7.7 |
| MIA PaCa-2 | 7.3 |
These values suggest that the compound is more effective than standard chemotherapeutic agents like etoposide and camptothecin, which have higher IC50 values in similar assays .
The proposed mechanism for the anticancer activity includes:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in treated cells, preventing further proliferation.
- pHi Modulation : Similar to other aminophenoxazinones, it may influence intracellular pH levels, which is crucial for maintaining cellular homeostasis and can affect apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol has demonstrated antimicrobial effects against various bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
- Antibacterial Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature. Further studies are required to quantify this activity and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in clinical settings:
- Study by Che et al. : This research focused on the impact of related aminophenoxazinones on cancer cell pHi levels. The findings indicated that these compounds could significantly lower pHi in cancer cells, potentially enhancing their sensitivity to apoptosis-inducing agents .
- Comparative Analysis : In a comparative study involving various derivatives, 1-(2-Amino-3-bromophenyl)-6-methoxynaphthalen-2-ol exhibited superior cytotoxicity compared to other aminophenoxazinones, suggesting a promising lead for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
